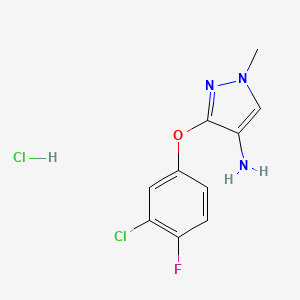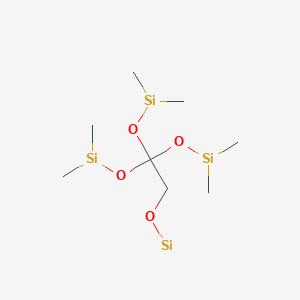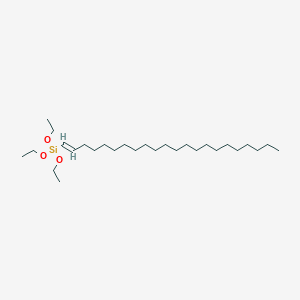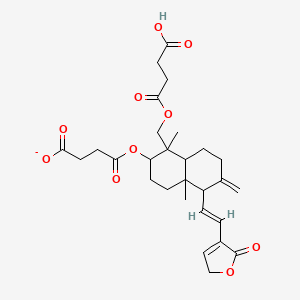
3-(3-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with a chloro-fluorophenoxy group and a methyl group, along with an amine functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 3-chloro-4-fluorophenol with 1-methylpyrazole in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenoxy group can be replaced with other aromatic groups.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products
Substitution Products: Various substituted phenoxy derivatives
Oxidation Products: Nitroso and nitro derivatives
Reduction Products: Amines and related compounds
Applications De Recherche Scientifique
3-(3-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Chloro-4-fluorophenoxy)-1-methylpyrazole
- 3-(3-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine
- 3-(3-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrobromide
Uniqueness
3-(3-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride stands out due to its specific combination of substituents, which confer unique chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse applications. Additionally, the hydrochloride salt form improves its solubility and stability, making it more suitable for various research and industrial applications.
Propriétés
Numéro CAS |
1431964-52-1 |
|---|---|
Formule moléculaire |
C10H10Cl2FN3O |
Poids moléculaire |
278.11 g/mol |
Nom IUPAC |
3-(3-chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H9ClFN3O.ClH/c1-15-5-9(13)10(14-15)16-6-2-3-8(12)7(11)4-6;/h2-5H,13H2,1H3;1H |
Clé InChI |
BDPANQHLNFOYGX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)OC2=CC(=C(C=C2)F)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]-](/img/structure/B12351087.png)
![N-[6-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1,4,5,6-tetrahydropyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12351105.png)

aminehydrochloride](/img/structure/B12351121.png)









